Misoprostol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Water-soluble

1.64e-02 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Obstetrical Applications

Induction of Labor and Cervical Ripening

Research has explored the use of misoprostol to soften and ripen the cervix before labor induction or surgical abortion procedures. Studies have shown misoprostol to be effective in cervical ripening, potentially leading to shorter delivery times and fewer complications during labor induction .

Postpartum Hemorrhage Prevention

Misoprostol's ability to stimulate uterine contractions is being investigated as a potential preventative measure for postpartum hemorrhage, a serious complication after childbirth. Research is ongoing to determine the most effective use of misoprostol in this context .

Misoprostol and Gastroenterology

While initially approved for peptic ulcer prevention, ongoing research explores misoprostol's effectiveness in treating other gastrointestinal conditions. Studies are investigating its potential role in healing ulcers caused by medications like aspirin and in managing nausea and vomiting associated with gastroenteritis .

Other Areas of Investigation

Scientific research into misoprostol extends to other potential applications, including:

Misoprostol is a synthetic analog of prostaglandin E1, designed to mimic the physiological effects of naturally occurring prostaglandins. It is primarily used in the medical field for its ability to reduce gastric acid secretion, thereby preventing and treating gastric ulcers, particularly those induced by nonsteroidal anti-inflammatory drugs. Additionally, misoprostol is utilized for inducing labor, managing postpartum hemorrhage, and facilitating medical abortions when combined with other medications like mifepristone .

The chemical structure of misoprostol is represented by the formula , with a molar mass of approximately 382.54 g/mol. Its structural modifications compared to prostaglandin E1 enhance its stability and oral bioavailability, making it a more effective therapeutic agent .

Misoprostol is generally well-tolerated, but common side effects include diarrhea, abdominal cramps, and nausea []. In rare cases, it can cause serious side effects like uterine rupture (during abortion) or allergic reactions.

Contraindications

Misoprostol is contraindicated in pregnant women due to its potential to cause birth defects or miscarriage. It should also be used with caution in individuals with certain medical conditions like gastrointestinal bleeding or kidney disease [].

Misoprostol undergoes various chemical transformations in the body. Upon administration, it is rapidly de-esterified to its active metabolite, misoprostol acid. This metabolite exerts the therapeutic effects associated with misoprostol, including stimulating mucus and bicarbonate secretion in the stomach and promoting uterine contractions .

The primary reactions involved in its metabolism include:

- De-esterification: Misoprostol is converted to misoprostol acid through enzymatic hydrolysis.

- Reduction: Misoprostol acid can be further reduced to form dinor and tetranor metabolites, although these metabolites are less well characterized in literature .

Misoprostol exhibits significant biological activity through its interaction with specific receptors:

- Gastric Protection: It binds to prostaglandin E2 receptors on parietal cells, reducing gastric acid secretion while enhancing mucosal defense mechanisms .

- Uterine Contraction: Misoprostol stimulates myometrial contractions and cervical ripening by activating prostaglandin receptors (EP2, EP3, and EP4) in the uterus. This action is crucial for its use in labor induction and abortion .

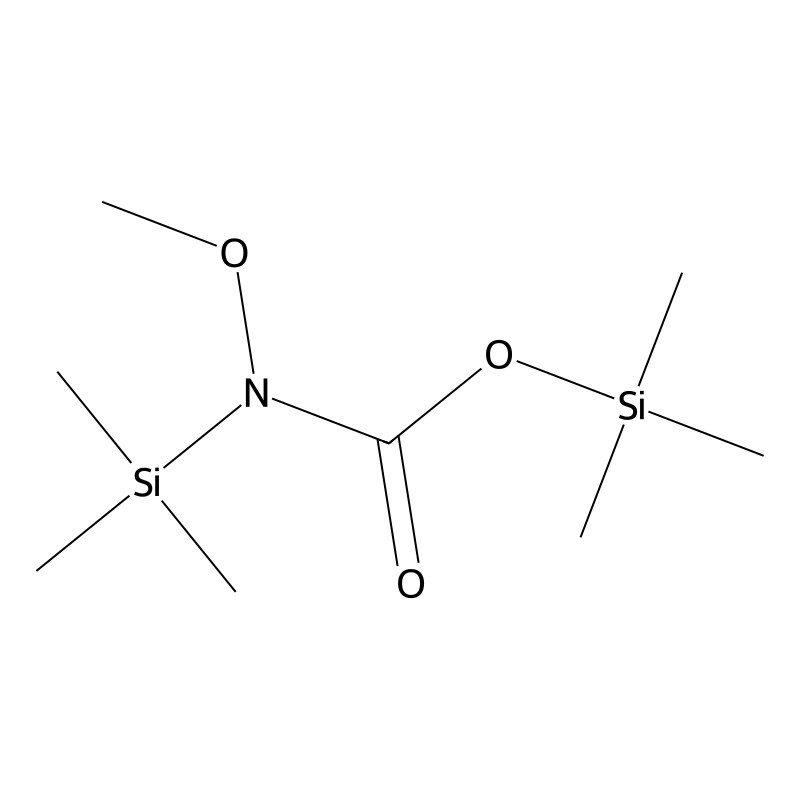

The synthesis of misoprostol involves several key steps that modify the structure of prostaglandin E1 to enhance its stability and efficacy:

- Structural Modification: The 15-hydroxy group of prostaglandin E1 is relocated to the 16-position. This alteration reduces side effects such as diarrhea while maintaining antisecretory potency.

- Methylation: A methyl group is added to carbon-16 to prevent metabolic oxidation of the hydroxy group, significantly increasing oral potency and duration of action .

- Formulation Development: Given its chemical instability at room temperature, pharmaceutical formulation studies have led to stable dosage forms that facilitate effective delivery .

Misoprostol finds diverse applications in clinical practice:

- Gastrointestinal Health: Primarily used for preventing gastric ulcers associated with nonsteroidal anti-inflammatory drug use.

- Obstetrics and Gynecology: Employed for inducing labor, treating postpartum hemorrhage, and facilitating medical abortions.

- Other Uses: Investigated for potential applications in managing conditions like peptic ulcer disease and certain gynecological disorders .

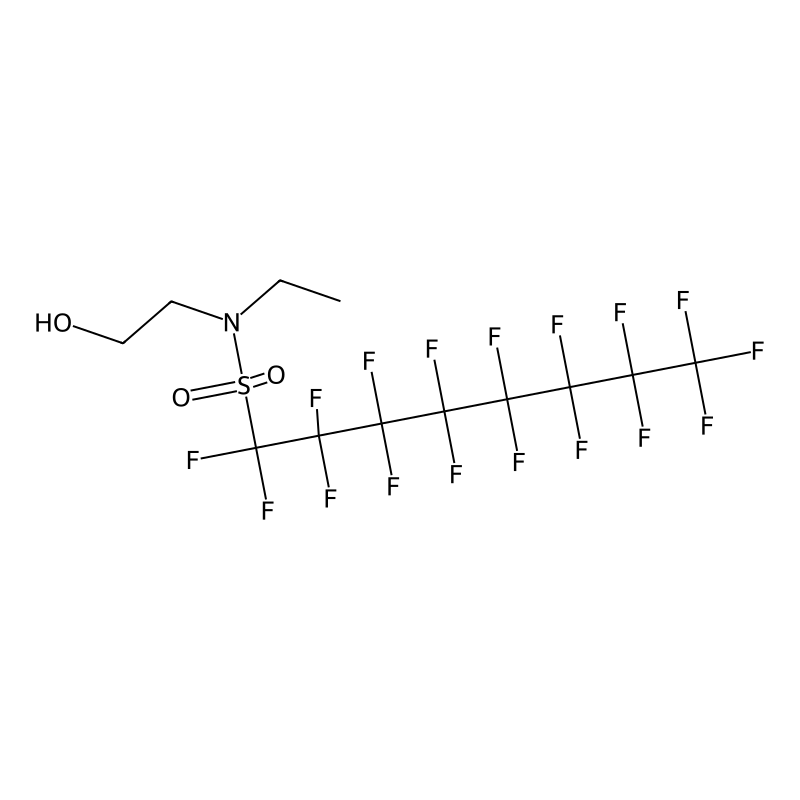

Misoprostol interacts with various medications and substances that may affect its efficacy or safety profile:

- Drug Interactions: Co-administration with magnesium-containing antacids may alter the absorption of misoprostol. It is essential for patients to inform healthcare providers about all medications being taken .

- Alcohol Consumption: Alcohol may increase the risk of gastrointestinal complications when combined with misoprostol due to its effects on gastric mucosa .

Adverse reactions can include gastrointestinal disturbances such as diarrhea and abdominal pain, which are common but generally manageable.

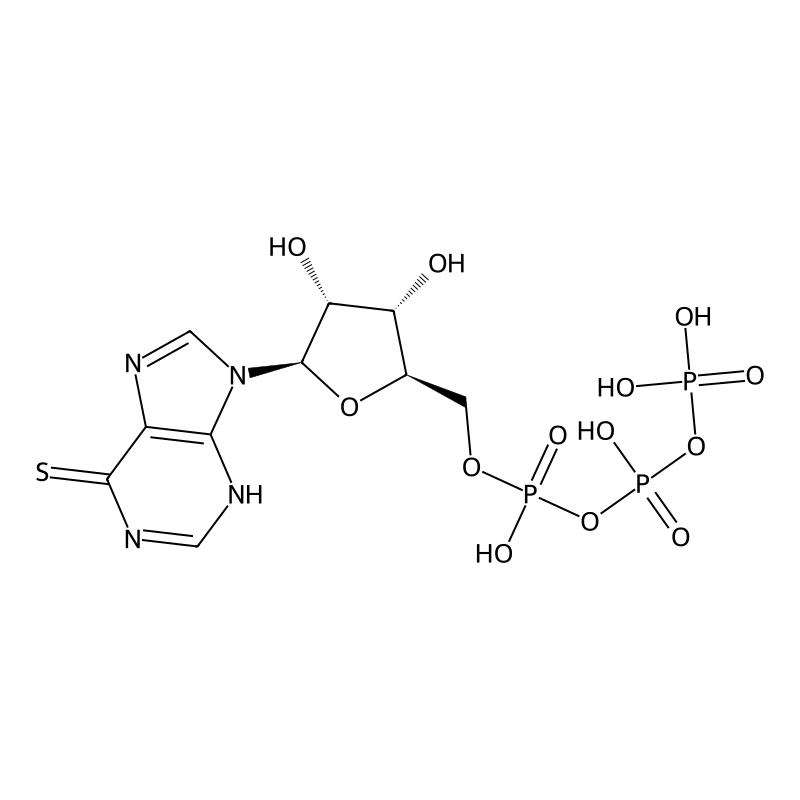

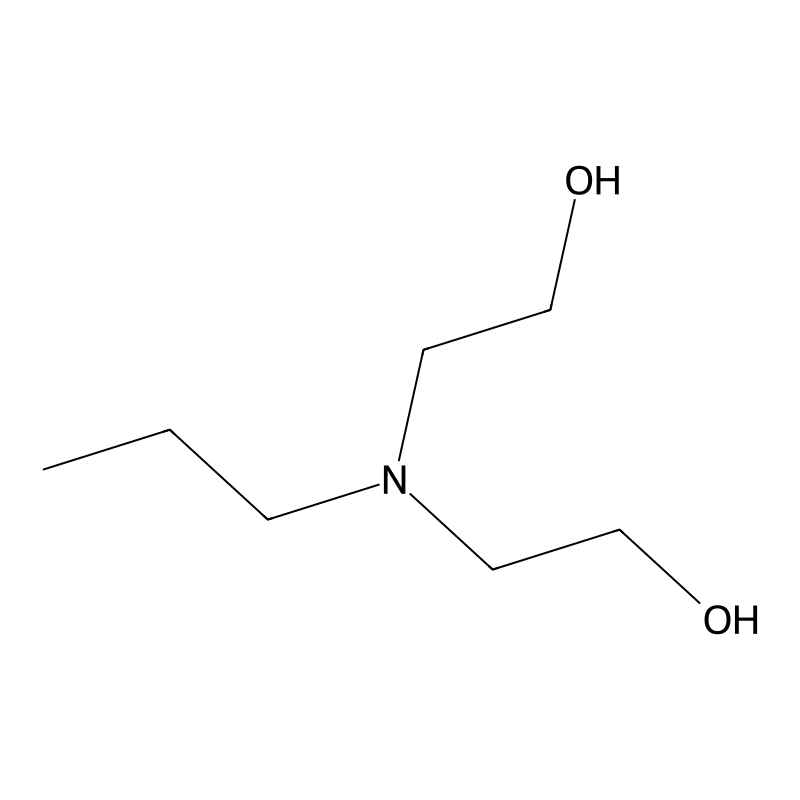

Several compounds share structural or functional similarities with misoprostol. Here’s a comparison highlighting their uniqueness:

| Compound Name | Structural Relation | Primary Use | Unique Features |

|---|---|---|---|

| Prostaglandin E1 | Natural analog | Gastric acid inhibition | Short duration of action; less oral activity |

| Dinoprostone | Prostaglandin analog | Labor induction; cervical ripening | Administered via vaginal or cervical route |

| Mifepristone | Antiprogestin | Medical abortion | Blocks progesterone receptors; enhances abortion efficacy when combined with misoprostol |

| Carboprost | Prostaglandin analog | Postpartum hemorrhage management | Administered intramuscularly; strong uterine contractions |

Misoprostol's unique modifications confer advantages such as improved oral bioavailability and reduced side effects compared to its natural counterparts. Its multifunctional applications across various medical fields further distinguish it from similar compounds.

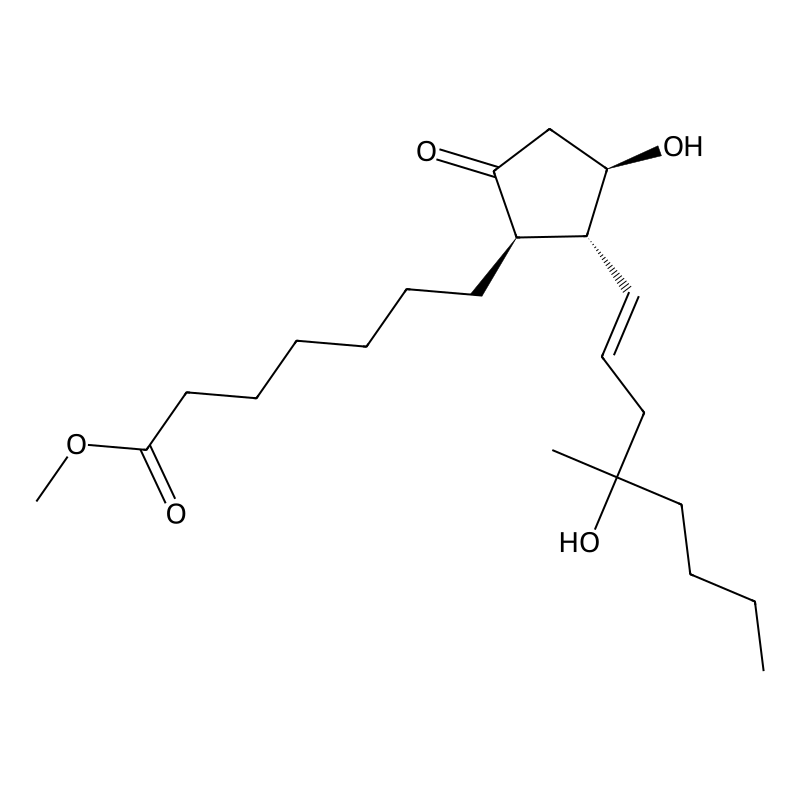

Misoprostol (C₂₂H₃₈O₅) is a synthetic prostaglandin E₁ analog featuring a 20-carbon skeleton with a cyclopentane core substituted with hydroxyl, ketone, and alkyl groups. Its structure includes:

- A cyclopentane ring at positions C8–C12, with a ketone at C9 and hydroxyl groups at C11 and C16.

- Two unsaturated side chains: an α-chain (C1–C7) terminating in a methyl ester and a β-chain (C13–C20) with a hydroxylated methyl branch at C16.

The molecule contains four chiral centers (C11, C12, C15, C16), conferring stereochemical complexity. The active form, misoprostol acid, arises from ester hydrolysis of the α-chain’s methyl group. The β-chain’s E-configured double bond (C13–C14) is critical for receptor binding. Crystallographic studies of misoprostol bound to the EP3 prostaglandin receptor reveal a structured water molecule coordinating the C11 hydroxyl and C9 ketone, stabilizing the active conformation.

Systematic Nomenclature and IUPAC Conventions

Misoprostol’s IUPAC name is methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(1E)-4-hydroxy-4-methyloct-1-en-1-yl]-5-oxocyclopentyl]heptanoate, reflecting:

- Core cyclopentane substituents: Hydroxy (C3), oxo (C5), and octenyl (C2) groups.

- Stereochemical descriptors: R configurations at C1, C2, and C3 of the cyclopentane.

- E-geometry of the C13–C14 double bond.

Alternative nomenclature includes 15-deoxy-16-hydroxy-16-methylprostaglandin E₁ methyl ester, emphasizing its structural relationship to natural prostaglandins. Regulatory identifiers include:

Synthetic Pathways and Industrial Production Methodologies

Key Synthetic Steps

- Core cyclopentane construction: Achieved via cuprate-mediated conjugate addition to cyclopentenones, introducing stereochemistry at C11 and C12.

- Side-chain elaboration:

- Global deprotection: Acidic or enzymatic removal of protecting groups (e.g., silyl ethers).

Industrial Challenges

- Stereochemical control: Requires chiral catalysts or resolution techniques to avoid diastereomer formation.

- Moisture sensitivity: Reactions demand anhydrous conditions due to misoprostol’s hydrolytic instability.

- Purification: Reverse-phase chromatography removes byproducts like 8-epi-misoprostol.

Solid-State Characterization: Crystallography and Polymorphic Forms

Crystallographic Properties

Misoprostol exists as a viscous liquid at room temperature, transitioning to an amorphous solid below -37°C. No traditional crystalline polymorphs have been isolated, but differential scanning calorimetry (DSC) reveals:

- Glass transition temperature (T₉): -37°C.

- Thermal degradation: Onset at 120°C, with decomposition peaks at 220°C.

Stability Considerations

- Hydrolytic degradation: Accelerated by moisture, forming misoprostol acid and dehydration products.

- Photodegradation: UV exposure induces E→Z isomerization at C13–C14, reducing biological activity.

Analytical Techniques

The absorption kinetics of misoprostol demonstrate significant variability dependent upon the route of administration, with each pathway exhibiting distinct pharmacokinetic characteristics that directly influence clinical efficacy and therapeutic outcomes.

Oral Administration Characteristics

Oral administration of misoprostol results in rapid absorption from the gastrointestinal tract, with peak plasma concentrations (Tmax) occurring within 12-34 minutes [1] [2]. The maximum plasma concentration (Cmax) ranges from 277-811 pg/mL, demonstrating considerable inter-individual variability [1] [2]. Despite rapid absorption, oral bioavailability remains relatively low at approximately 7% due to extensive first-pass hepatic metabolism [3] [2]. The area under the concentration-time curve (AUC) for oral administration ranges from 273-402 pg·h/mL [4] [5].

Vaginal Administration Kinetics

Vaginal administration presents markedly different absorption characteristics compared to oral delivery. The time to peak concentration extends to 70-80 minutes, reflecting slower but more sustained absorption [1] [6]. Peak plasma concentrations are lower, ranging from 125-165 pg/mL, but bioavailability increases significantly to approximately three times that of oral administration [1] [5]. The AUC demonstrates superior values of 503-957 pg·h/mL, indicating enhanced systemic exposure [1] [4]. This route exhibits prolonged plasma concentrations, with detectable drug levels persisting beyond 6 hours post-administration [7] [6].

Sublingual Route Optimization

Sublingual administration achieves the highest peak plasma concentrations among all routes, reaching 575-1007 pg/mL within 26-30 minutes [4] [7]. This route demonstrates 143-157% bioavailability compared to oral administration, attributed to bypass of first-pass hepatic metabolism [8] [4]. The AUC reaches 744 pg·h/mL, representing the highest systemic exposure of conventional routes [4]. The rapid onset and high peak concentrations make sublingual administration particularly suitable for applications requiring immediate therapeutic effect [7] [4].

Buccal Administration Profile

Buccal administration exhibits intermediate characteristics with a Tmax of approximately 75 minutes and Cmax values of 100-137 pg/mL [4] [9]. The bioavailability approximates 50% of vaginal administration, while the AUC represents roughly half that achieved through sublingual delivery [4]. The absorption pattern resembles vaginal administration but with lower overall exposure [4] [9].

Rectal Delivery Dynamics

Rectal administration demonstrates a Tmax of 40-65 minutes with Cmax values ranging from 150-200 pg/mL [6] [5]. The bioavailability represents approximately one-third that of vaginal administration, with correspondingly reduced AUC values [6] [5]. The absorption curve exhibits qualitative similarity to vaginal administration but with substantially lower bioavailability [5] [10].

| Route | Tmax (minutes) | Cmax (pg/mL) | Bioavailability (%) | AUC (pg·h/mL) | Absorption Pattern |

|---|---|---|---|---|---|

| Oral | 12-34 | 277-811 | ~7 | 273-402 | Rapid peak, quick decline |

| Vaginal | 70-80 | 125-165 | 3x oral | 503-957 | Slow, sustained |

| Sublingual | 26-30 | 575-1007 | 143-157% of oral | 744 | Rapid peak, high exposure |

| Buccal | 75 | 100-137 | ~50% of vaginal | ~50% of sublingual | Sustained, lower peak |

| Rectal | 40-65 | 150-200 | ~33% of vaginal | ~33% of vaginal | Similar to vaginal, lower |

Plasma Protein Binding and Tissue Distribution Patterns

The distribution profile of misoprostol and its active metabolite demonstrates extensive tissue penetration with moderate plasma protein binding characteristics that remain concentration-independent across therapeutic ranges.

Protein Binding Characteristics

Misoprostol exhibits plasma protein binding of less than 90%, while its active metabolite misoprostol acid demonstrates binding of 80-89% to serum albumin [11] [12] [2]. This binding occurs in a concentration-independent fashion across therapeutic dose ranges [11] [2]. Age-related differences in protein binding are minimal, with young subjects showing 81-88% binding compared to 81-89% in elderly populations [12] [11]. The binding affinity is reduced in the presence of high salicylic acid concentrations exceeding 0.1 mg/mL, though this interaction is not considered clinically significant given the short elimination half-life [13] [11].

Volume of Distribution Parameters

The apparent volume of distribution for misoprostol acid in subjects with normal renal function is 13.6±8.0 L/kg [3] [9]. In patients with renal impairment, volume of distribution values vary: mild renal impairment 17.3±23.0 L/kg, moderate impairment 14.3±6.8 L/kg, and end-stage renal disease 11.0±9.6 L/kg [3]. There was no effect of body mass index or age on apparent volume of distribution, which ranged from 343-1008 L in pharmacokinetic modeling studies [9] [14].

Tissue Distribution Dynamics

Misoprostol achieves extensive distribution throughout the body, with tissue concentrations detected in multiple organ systems [15] [16]. The compound does not accumulate in red blood cells, ensuring rapid clearance from the circulatory system [17] [16]. Distribution is facilitated by fatty acid oxidizing systems present in numerous organs throughout the body [18] [19]. Studies have documented tissue penetration in placental tissue (793-2332 pg/g) and fetal liver (309 pg/g), demonstrating transplacental distribution [20].

Concentration-Independent Binding

The protein binding characteristics of both misoprostol and misoprostol acid remain concentration-independent within therapeutic ranges [11] [2] [17]. This property ensures predictable pharmacokinetic behavior across varying dose levels and eliminates concerns regarding saturation of binding sites at clinical concentrations [11] [21]. The binding characteristics are not significantly altered by co-administration of other highly protein-bound drugs, maintaining therapeutic predictability [11] [22].

| Parameter | Misoprostol | Misoprostol Acid (Active Metabolite) |

|---|---|---|

| Protein Binding (%) | <90% | 80-89% |

| Volume of Distribution (L/kg) | Not well characterized | 13.6±8.0 (normal renal) |

| Red Blood Cell Accumulation | No accumulation | No accumulation |

| Tissue Distribution | Extensive throughout body | Extensive, fatty acid systems |

| Concentration-Dependent Binding | No | No |

| Age Effect on Binding | No significant difference | Young: 81-88%, Elderly: 81-89% |

| Drug Interaction with Binding | Reduced by salicylic acid >0.1 mg/mL | Maintained with co-administered drugs |

Hepatic De-esterification and Metabolite Formation

The biotransformation of misoprostol occurs through a well-characterized series of metabolic processes, with rapid de-esterification serving as the primary pathway for conversion to the pharmacologically active metabolite.

Primary De-esterification Process

Misoprostol undergoes rapid and extensive de-esterification to form misoprostol acid, the principal pharmacologically active metabolite [3] [23]. This conversion occurs with an in vitro half-life of 6.4 minutes in human plasma at 37°C [24]. The de-esterification process is so rapid that intact misoprostol is typically undetectable in plasma following oral administration [3] [2]. This primary metabolic step occurs predominantly in the stomach and liver, with conversion beginning immediately upon contact with biological fluids [25] [23].

Secondary Metabolic Pathways

Following formation of misoprostol acid, secondary metabolism proceeds through multiple oxidative pathways. Beta-oxidation of the alpha side chain generates dinor metabolites, while omega-oxidation of the beta side chain produces tetranor metabolites [3] [18]. These secondary metabolic processes occur in multiple organs throughout the body via fatty acid oxidizing systems [18] [19]. The widespread distribution of these enzyme systems ensures that metabolism is not significantly affected in patients with hepatic impairment [19] [23].

Tertiary Biotransformation

The final stage of misoprostol metabolism involves reduction of ketone groups to generate prostaglandin F analogs [3] [18]. These tertiary metabolites are pharmacologically inactive and represent the end products of the biotransformation cascade [18] [26]. The complete metabolic pathway results in the formation of inactive polar metabolites that are subsequently eliminated through renal excretion [18] [19].

Cytochrome P450 Independence

Misoprostol metabolism demonstrates notable independence from cytochrome P450 enzyme systems. Laboratory studies confirm no significant effect on the cytochrome P450-linked hepatic mixed function oxidase system [19] [13]. This characteristic eliminates potential drug-drug interactions with medications metabolized through cytochrome P450 pathways, including theophylline, warfarin, and benzodiazepines [13] [26]. The absence of cytochrome P450 involvement also ensures that misoprostol does not induce or inhibit hepatic drug-metabolizing enzymes [23] [19].

Enzyme System Utilization

The metabolism of misoprostol acid utilizes fatty acid oxidizing systems that are widely distributed throughout numerous organs [18] [19]. These enzyme systems include both beta and omega oxidation pathways that are present in tissues beyond the liver [18]. The widespread distribution of these metabolic pathways contributes to the drug's rapid clearance and low potential for accumulation [19] [18].

First-Pass Metabolic Effects

Oral administration results in extensive first-pass metabolism, contributing to the low systemic bioavailability of approximately 7% [3] [2]. This first-pass effect is bypassed by alternative routes of administration, including sublingual and vaginal delivery, resulting in improved bioavailability [8] [7]. The first-pass metabolism occurs rapidly, with conversion to active metabolite complete within minutes of administration [25] [24].

| Stage | Process | Location | Product | Half-life |

|---|---|---|---|---|

| Primary Metabolism | Rapid de-esterification | Stomach/Liver | Misoprostol acid (active) | 6.4 minutes (in vitro) |

| Secondary Metabolism - Alpha Chain | Beta-oxidation | Multiple organs | Dinor metabolites | Not specified |

| Secondary Metabolism - Beta Chain | Omega-oxidation | Multiple organs | Tetranor metabolites | Not specified |

| Tertiary Metabolism | Reduction to PGF analogs | Multiple organs | Prostaglandin F analogs | Not specified |

| Cytochrome P450 Involvement | No significant involvement | Not applicable | N/A | N/A |

| Enzyme Systems | Fatty acid oxidizing systems | Numerous organs | Inactive polar metabolites | 13-40 minutes (overall) |

| First-Pass Effect | Extensive (oral route) | Hepatic | Active metabolite | N/A |

Elimination Pathways: Renal vs. Fecal Excretion Dynamics

The elimination of misoprostol and its metabolites occurs through well-defined pathways that ensure rapid and complete clearance from the systemic circulation, with renal excretion serving as the primary route of elimination.

Renal Elimination Dominance

Renal excretion represents the primary elimination pathway for misoprostol metabolites, accounting for 73-80% of the administered dose [3] [18] [26]. The majority of renal elimination occurs as inactive polar metabolites rather than unchanged drug [18] [19]. Approximately 56% of total radioactivity is eliminated in urine within 8 hours following oral administration [19] [13]. Only 1-4% of misoprostol acid is excreted unchanged in the urine, with the remainder appearing as metabolites [24] [27].

Fecal Excretion Contribution

Fecal excretion accounts for approximately 15% of the administered dose [18] [26] [28]. This secondary elimination pathway likely occurs through biliary excretion of metabolites [26]. The fecal elimination represents a minor but consistent component of total drug clearance [18] [28]. Combined renal and fecal excretion accounts for 88-95% of total dose recovery [18] [19].

Elimination Half-life Characteristics

The elimination half-life of misoprostol acid ranges from 20-40 minutes, ensuring rapid clearance from the systemic circulation [3] [2] [29]. The biphasic elimination pattern reflects the rapid distribution and subsequent clearance phases [28]. This short half-life prevents drug accumulation during multiple dosing regimens [18] [19]. Plasma steady state is achieved within two days of repeated dosing [19] [25].

Clearance Dynamics

The apparent clearance of misoprostol acid is approximately 0.29 L/kg/minute [22]. Population pharmacokinetic modeling demonstrates apparent clearance values of 705 L/h (range 431-1099 L/h) [9]. There was no effect of body mass index or age on apparent clearance [9] [14]. The high clearance values reflect the rapid and efficient elimination of the compound [9].

Renal Impairment Effects

Patients with renal impairment demonstrate altered pharmacokinetic parameters, including approximately doubled half-life, Cmax, and AUC compared to normal subjects [11] [25]. However, no clear correlation exists between the degree of renal impairment and AUC values [19] [25]. Despite these changes, no routine dosage adjustment is recommended for patients with renal impairment [11] [22].

Accumulation Potential

Misoprostol demonstrates no accumulation potential during repeated dosing regimens [18] [19]. Plasma steady state is achieved within two days without evidence of drug accumulation [19] [25]. The rapid elimination and lack of accumulation support the safety of repeated dosing protocols [18] [25].

Biliary Contribution

Biliary excretion contributes to the fecal elimination pathway, though it represents a minor component of overall clearance [26]. The biliary route may become more significant in patients with compromised renal function [26]. The total elimination through combined renal and biliary pathways ensures near-complete drug clearance [18] [26].

| Pathway | Percentage of Dose | Form Excreted | Time Frame | Clinical Significance |

|---|---|---|---|---|

| Renal Excretion | 73-80% | Inactive polar metabolites | 56% within 8 hours | Primary elimination route |

| Fecal Excretion | 15% | Metabolites via bile | Over several days | Secondary elimination |

| Biliary Excretion | Component of fecal | Metabolites | Continuous | Minor contribution |

| Total Recovery | 88-95% | Total metabolites | Complete within 24 hours | Near-complete elimination |

| Elimination Half-life | N/A | N/A | 20-40 minutes | Rapid clearance |

| Time to Steady State | N/A | N/A | Within 2 days | No dose adjustment needed |

| Accumulation Potential | N/A | N/A | No accumulation | Safe for repeated dosing |

Purity

Physical Description

Color/Form

Viscous liquid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Induction of labou

Livertox Summary

Mifepristone alone, without misoprostol, is also approved as therapy of Cushing syndrome where it is given in a higher dose and for extended periods. Long term higher doses of mifepristone have been linked to a low rate of serum enzyme elevations during therapy and rare instances of clinically apparent liver injury.

Drug Classes

Therapeutic Uses

Misoprostol is indicated for the prevention of gastric ulcer associated with the use of nonsteroidal anti-inflammatory drugs (NSAIDs), including aspirin, in patients at high risk of complications from gastric ulcer, such as the elderly, and in patients with concomitant disease or patients at high risk of developing gastric ulceration, such as those with a history of ulcer. /Included in US product labeling/

Misoprostol is indicated in the short-term treatment of duodenal ulcer. /NOT included in US product labeling/

The efficacy and tolerability of mifepristone in combo with misoprostol for termination of early pregnancy (up to 49 days of amenorrhea) are established.

For more Therapeutic Uses (Complete) data for MISOPROSTOL (8 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

ATC Code

A02 - Drugs for acid related disorders

A02B - Drugs for peptic ulcer and gastro-oesophageal reflux disease (gord)

A02BB - Prostaglandins

A02BB01 - Misoprostol

G - Genito urinary system and sex hormones

G02 - Other gynecologicals

G02A - Uterotonics

G02AD - Prostaglandins

G02AD06 - Misoprostol

Mechanism of Action

Misoprostol enhances natural gastromucosal defense mechanisms and healing in acid-related disorders, probably by increasing production of gastric mucus and mucosal secretion of bicarbonate.

Misoprostol inhibits basal and nocturnal gastric acid secretion by direct action on the parietal cells; also inhibits gastric acid secretion stimulated by food, histamine, and pentagastrin. It decreases pepsin secretion under basal, but not histamine stimulation. Misoprostol has no significant effect on fasting or postprandial gastrin or intrinsic factor output.

KEGG Target based Classification of Drugs

Rhodopsin family

Prostaglandin

PTGER3 [HSA:5733] [KO:K04260]

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

As much as 73.2±4.6% of a radiolabelled oral dose of misoprostol is recovered in the urine.

Data regarding the volume of distribution of misoprostol is scarce. The apparent volume of distribution of the active metabolite of misoprostol was in subjects with normal renal function was 13.6±8.0L/kg, with mild renal impairment was 17.3±23.0L/kg, with moderate renal impairment was 14.3±6.8L/kg, and with end stage renal disease was 11.0±9.6L/kg.

Because of the rapid de-esterification of misoprostol before or during absorption, it is usually undetectable in plasma. Misoprostol's active metabolite, misoprostol acid, has a total body clearance of 0.286L/kg/min. Subjects with mild renal impairment had a total body clearance of 0.226±0.073L/kg/min, subjects with moderate renal impairment had a total body clearance of 0.270±0.103L/kg/min, and subjects with end stage renal disease had a total body clearance of 0.105±0.052L/kg/min.

Rapidly absorbed following oral administration.

Elimination: Renal (64 to 73% of the oral dose excreted within the first 24 hours). Fecal (15% of the oral dose).

Metabolism Metabolites

Rapidly de-esterified to misoprostol acid (primary biologically active metabolite). The de-esterified metabolite undergoes further metabolism by beta and omega oxidation, which can take place in various tissues in the body.

Wikipedia

Isobutyric_acid

Drug Warnings

Patients of childbearing potential may use misoprostol if nonsteroidal anti-inflammatory drug (NSAID) therapy is required and patient is at high risk of complications from gastric ulcers associated with the use of NSAIDs, or is at high risk of developing gastric ulceration. Such patients must comply with effective contraceptive measures, must have had a negative serum pregnancy test within 2 weeks prior to initiation of therapy and must start misoprostol therapy only on the second or third day of the next normal menstrual period.

It is unlikely that misoprostol is distributed into breast milk since it is rapidly metabolized throughout the body. however, it is not known if the active metabolite, misoprostol acid, is distributed into breast milk. Therefore, administration of misoprostol to nursing women is not recommended because of the potential distribution of misoprostol acid, which could cause significant diarrhea in the nursing infant.

Misoprostol generally is well tolerated. The frequency of adverse effects does not appear to be affected by patient age in adults. The most frequent adverse effects associated with misoprostol therapy involve the GI tract (e.g., diarrhea, nausea, abdominal pain).

For more Drug Warnings (Complete) data for MISOPROSTOL (8 total), please visit the HSDB record page.

Biological Half Life

Terminal - 20-40 minutes

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Storage Conditions

Interactions

This study aimed to investigate the effect of acetaminophen on the hepatic microvasculature using a vascular casting technique. Acetaminophen was admin at a dose of 650 mg/kg body weight (ip) to fasted male Long Evans rats. Microvascular casting was performed at various points after drug admin. Liver casts from control rats showed good patency with normal hepatic microvasculature. Thirty-six hr after overdose with acetaminophen, liver casts showed rounded centrilobular cavities of various sizes, representing regions in which cast-filled sinusoids were absent with relatively normal microvasculature within periportal regions. Evidence of microvascular injury occurred as early as 5 hr after acetaminophen overdose. This injury consisted of changes to centrilobular sinusoids inc areas of incomplete filling and dilated centrilobular sinusoids. Misoprostol ... treatment (6 x 25 ug/kg) given before and after acetaminophen admin markedly reduced the extent of microvascular injury with only small focal unfilled areas in the casts and a generally intact microvasculature. In conclusion, this study shows that overdosage with acetaminophen resulted in an extensive, characteristic pattern of hepatic microvascular injury in the centrilobular region. The results also suggest that microvascular injury is an early event in the pathogenesis of acetaminophen hepatotoxicity. Misoprostol was found to protect against injury occurring at the microvascular level.

Cyclosporin A has markedly improved graft survival in transplant patients but its side effects, such as renal toxicity and hypertension, pose management problems in transplant recipients. This toxicity has been attributed to prostaglandin inhibition. Concurrent admin of misoprostol ... prevents chronic cyclosporin A-induced nephrotoxicity but not hypertension in rats.

The effects of misoprostol on indomethacin-induced decline in renal function were studied in 6 normotensive and 6 hypertensive female patients (mean age 60.5 yr) who were given 25 mg of indomethacin every 6 hr for 3 days, 200 ug of misoprostol every 6 hr for 3 days, and both together for 3 days, with a 4 day washout period between treatments. All patients received a salt-restricted diet, and the hypertensive patients were treated with hydrochlorothiazide. Three of the hypertensive patients and 3 of the normotensive patients had a decr in glomerular filtration rate (GFR) assoc with indomethacin therapy. when misoprostol was given with the indomethacin, 4 of these 6 patients did not experience a decline in GFR. It in concluded that misoprostol ameliorates indomethacin-induced renal dysfunction in salt-restricted and diuretic-treated middle aged women with normal serum creatinine.

Misoprostol ... was given simultaneously with acetylsalicylic acid in a double-blind, placebo-controlled randomized prospective study of 32 healthy human male subjects. Fecal blood loss was measured for 8 days ... Aspirin (650 mg qid) and misoprostol (25 ug qid) or placebo were given during days 3, 4, and 5. there was a significant (P < 0.05) incr in median blood loss ... from 0.81 to 6.05 ml/day in the aspirin with placebo group (n=16). Median blood loss was incr (from 0.75 to 3.75 ml/day)in the aspirin with misoprostol group (n=16), but this was significantly less ... than the placebo group. Mean serum salicylate concn in the placebo and misoprostol groups were similar (7.8 and 6.8 ug/ml, respectively). There were no significant changes in laboratory values in any of the subjects studied, nor were any major side-effects encountered. This study demonstrates that oral misoprostol reduced aspirin-induced GI bleeding even when admin simultaneously and at a dose level below its threshold for significant acid inhibition. This indicates a potential role for misoprostol in the prevention of gastric mucosal damage in selected patients.

Dates

2: Chen W, Xue J, Peprah MK, Wen SW, Walker M, Gao Y, Tang Y. A systematic review and network meta-analysis comparing the use of Foley catheters, misoprostol, and dinoprostone for cervical ripening in the induction of labour. BJOG. 2016 Feb;123(3):346-54. doi: 10.1111/1471-0528.13456. Epub 2015 Nov 5. Review. PubMed PMID: 26538408.

3: Smith HJ, Colvin CJ, Richards E, Roberson J, Sharma G, Thapa K, Gülmezoglu AM. Programmes for advance distribution of misoprostol to prevent post-partum haemorrhage: a rapid literature review of factors affecting implementation. Health Policy Plan. 2016 Feb;31(1):102-13. doi: 10.1093/heapol/czv012. Epub 2015 Mar 21. Review. PubMed PMID: 25797470.

4: Iavazzo C, Mamais I, Gkegkes ID. Use of misoprostol in myomectomy: a systematic review and meta-analysis. Arch Gynecol Obstet. 2015 Dec;292(6):1185-91. doi: 10.1007/s00404-015-3779-x. Epub 2015 Jun 4. Review. PubMed PMID: 26041328.

5: Rath W, Tsikouras P. Misoprostol for Labour Induction after Previous Caesarean Section - Forever a "No Go"? Geburtshilfe Frauenheilkd. 2015 Nov;75(11):1140-1147. Review. PubMed PMID: 26719597; PubMed Central PMCID: PMC4678051.

6: Stephenson ML, Wing DA. Misoprostol for induction of labor. Semin Perinatol. 2015 Oct;39(6):459-62. doi: 10.1053/j.semperi.2015.07.008. Review. PubMed PMID: 26601733.

7: Zhang Y, Wang J, Yu Y, Xie C, Xiao M, Ren L. Misoprostol versus prostaglandin E2 gel for labor induction in premature rupture of membranes after 34 weeks of pregnancy. Int J Gynaecol Obstet. 2015 Sep;130(3):214-8. doi: 10.1016/j.ijgo.2015.04.031. Epub 2015 Jun 10. Review. PubMed PMID: 26118328.

8: Chen MJ, Creinin MD. Mifepristone With Buccal Misoprostol for Medical Abortion: A Systematic Review. Obstet Gynecol. 2015 Jul;126(1):12-21. doi: 10.1097/AOG.0000000000000897. Review. PubMed PMID: 26241251.

9: Chen W, Xue J, Gaudet L, Walker M, Wen SW. Meta-analysis of Foley catheter plus misoprostol versus misoprostol alone for cervical ripening. Int J Gynaecol Obstet. 2015 Jun;129(3):193-8. doi: 10.1016/j.ijgo.2015.01.005. Epub 2015 Mar 10. Review. PubMed PMID: 25794821.

10: Ghinea N, Lipworth W, Little M, Kerridge I, Day R. Overcoming entrenched disagreements: the case of misoprostol for post-partum haemorrhage. Dev World Bioeth. 2015 Apr;15(1):48-54. Review. PubMed PMID: 25897445.

11: Marret H, Simon E, Beucher G, Dreyfus M, Gaudineau A, Vayssière C, Lesavre M, Pluchon M, Winer N, Fernandez H, Aubert J, Bejan-Angoulvant T, Jonville-Bera AP, Clouqueur E, Houfflin-Debarge V, Garrigue A, Pierre F; Collège national des gynécologues obstétriciens français. Overview and expert assessment of off-label use of misoprostol in obstetrics and gynaecology: review and report by the Collège national des gynécologues obstétriciens français. Eur J Obstet Gynecol Reprod Biol. 2015 Apr;187:80-4. doi: 10.1016/j.ejogrb.2015.01.018. Epub 2015 Jan 31. Review. PubMed PMID: 25701235.

12: McMaster K, Sanchez-Ramos L, Kaunitz AM. Balancing the efficacy and safety of misoprostol: a meta-analysis comparing 25 versus 50 micrograms of intravaginal misoprostol for the induction of labour. BJOG. 2015 Mar;122(4):468-76. doi: 10.1111/1471-0528.12935. Epub 2014 Jul 3. Review. PubMed PMID: 24989790.

13: Stephenson ML, Wing DA. A novel misoprostol delivery system for induction of labor: clinical utility and patient considerations. Drug Des Devel Ther. 2015 Apr 22;9:2321-7. doi: 10.2147/DDDT.S64227. eCollection 2015. Review. PubMed PMID: 25960635; PubMed Central PMCID: PMC4410824.

14: Patte C, Deruelle P. A critical appraisal of the misoprostol removable, controlled-release vaginal delivery system of labor induction. Int J Womens Health. 2015 Nov 12;7:889-99. doi: 10.2147/IJWH.S62372. eCollection 2015. Review. PubMed PMID: 26648758; PubMed Central PMCID: PMC4648618.

15: Alfirevic Z, Aflaifel N, Weeks A. Oral misoprostol for induction of labour. Cochrane Database Syst Rev. 2014 Jun 13;6:CD001338. doi: 10.1002/14651858.CD001338.pub3. Review. PubMed PMID: 24924489.

16: Radoff KA. Orally administered misoprostol for induction of labor with prelabor rupture of membranes at term. J Midwifery Womens Health. 2014 May-Jun;59(3):254-63. doi: 10.1111/jmwh.12195. Epub 2014 Apr 28. Review. PubMed PMID: 24773622.

17: Liu A, Lv J, Hu Y, Lang J, Ma L, Chen W. Efficacy and safety of intravaginal misoprostol versus intracervical dinoprostone for labor induction at term: a systematic review and meta-analysis. J Obstet Gynaecol Res. 2014 Apr;40(4):897-906. doi: 10.1111/jog.12333. Review. PubMed PMID: 24698022.

18: Clouqueur E, Coulon C, Vaast P, Chauvet A, Deruelle P, Subtil D, Houfflin-Debarge V. [Use of misoprostol for induction of labor in case of fetal death or termination of pregnancy during second or third trimester of pregnancy: Efficiency, dosage, route of administration, side effects, use in case of uterine scar]. J Gynecol Obstet Biol Reprod (Paris). 2014 Feb;43(2):146-61. doi: 10.1016/j.jgyn.2013.11.008. Epub 2014 Jan 22. Review. French. PubMed PMID: 24461423.

19: Gaudineau A, Vayssière C. [Cervical ripening with misoprostol with a live fetus]. J Gynecol Obstet Biol Reprod (Paris). 2014 Feb;43(2):169-78. doi: 10.1016/j.jgyn.2013.11.010. Epub 2014 Jan 13. Review. French. PubMed PMID: 24433989.

20: Garrigue A, Pierre F. [Misoprostol: off-label use in the treatment of post-partum hemorrhage]. J Gynecol Obstet Biol Reprod (Paris). 2014 Feb;43(2):179-89. doi: 10.1016/j.jgyn.2013.11.011. Epub 2014 Jan 20. Review. French. PubMed PMID: 24457021.